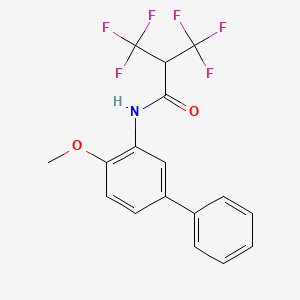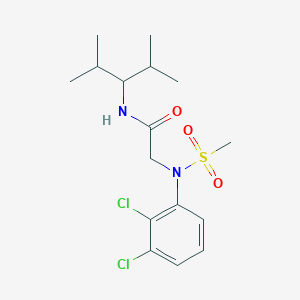![molecular formula C15H15FN2O3S B4921937 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B4921937.png)
4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide, also known as FSBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. FSBA is a sulfonamide-based compound that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in biomedical research.
作用機序
The mechanism of action of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide involves its ability to react with amine groups present in biomolecules. This reaction results in the formation of a covalent bond between 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide and the biomolecule, which can be detected using various analytical techniques.
Biochemical and Physiological Effects:
4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide has been found to exhibit various biochemical and physiological effects. For example, 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. Additionally, 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for use in the development of new drugs.
実験室実験の利点と制限
One of the main advantages of using 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide in lab experiments is its ability to selectively react with amine groups present in biomolecules. This allows for the development of highly sensitive biosensors that can detect the presence of specific biomolecules in a sample. However, one limitation of using 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for the use of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide in scientific research. One area of interest is in the development of new biosensors that can detect the presence of specific biomolecules with high sensitivity and selectivity. Additionally, 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide may be used in the development of new drugs for the treatment of various diseases, such as cancer or inflammation. Finally, further studies are needed to explore the potential applications of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide in other fields of scientific research, such as materials science or catalysis.
合成法
The synthesis of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dimethyl-4-aminobenzamide in the presence of a base. This reaction results in the formation of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide, which can be purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide is in the development of biosensors. 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide can be used as a reactive agent in biosensors to detect the presence of certain biomolecules, such as proteins or enzymes, in a sample. This is due to the fact that 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide can react with amine groups present in biomolecules, resulting in a measurable change in the biosensor signal.
特性
IUPAC Name |
4-[(4-fluorophenyl)sulfonylamino]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-18(2)15(19)11-3-7-13(8-4-11)17-22(20,21)14-9-5-12(16)6-10-14/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSHXDDGENVXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4921861.png)


![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4921901.png)
![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4921906.png)
![4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4921912.png)
![{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4921916.png)
![3-(4-methoxyphenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4921922.png)
![rel-(2R,3R)-3-(4-morpholinyl)-1'-(2-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4921924.png)
![N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4921933.png)

![6-[(4-fluorobenzyl)(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4921949.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B4921959.png)
